4-(1-Aminopropan-2-yl)-1-methylpiperidin-4-ol
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Overview
Description
4-(1-Aminopropan-2-yl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines It is characterized by a piperidine ring substituted with an aminopropyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-1-methylpiperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate aminopropylating agents. One common method involves the reductive amination of 4-piperidone with 1-aminopropan-2-ol under hydrogenation conditions using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 4-(1-aminopropan-2-yl)-1-methylpiperidin-4-one.
Reduction: Formation of 4-(1-aminopropan-2-yl)-1-methylpiperidine.
Substitution: Formation of halogenated derivatives such as 4-(1-aminopropan-2-yl)-1-methylpiperidin-4-yl chloride.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A fluorinated derivative with similar structural features.
1-Aminopropan-2-ol: A simpler amino alcohol with a similar aminopropyl group.
4-(1-Aminopropan-2-yl)phenol: A phenolic compound with an aminopropyl group.
Uniqueness
4-(1-Aminopropan-2-yl)-1-methylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an aminopropyl group and a hydroxyl group allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8(7-10)9(12)3-5-11(2)6-4-9/h8,12H,3-7,10H2,1-2H3 |
InChI Key |
NLICXFJYIMOUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCN(CC1)C)O |
Origin of Product |
United States |
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